molecular formula C21H20FN3O3S B2520907 N-(2,6-dimethylphenyl)-2-[[(4-fluorophenyl)sulfonyl](2-pyridinyl)amino]acetamide CAS No. 337922-58-4

N-(2,6-dimethylphenyl)-2-[[(4-fluorophenyl)sulfonyl](2-pyridinyl)amino]acetamide

Cat. No.: B2520907
CAS No.: 337922-58-4
M. Wt: 413.47
InChI Key: ZMOFWZDZWOEDBO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide is a complex organic compound characterized by its unique structural components, including a dimethylphenyl group, a fluorophenylsulfonyl group, and a pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2,6-dimethylaniline with an appropriate acylating agent to form an intermediate acetamide.

    Sulfonylation: The intermediate is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyridine Derivative: The final step involves coupling the sulfonylated intermediate with a pyridine derivative under conditions that facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Conditions vary depending on the type of substitution but may include reagents like halogens, nitrating agents, or alkylating agents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and reduced amides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and aiding in the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide
  • N-(2,6-dimethylphenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide
  • N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide

Uniqueness

Compared to these similar compounds, N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide is unique due to the presence of the fluorine atom in the sulfonyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl-pyridin-2-ylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-15-6-5-7-16(2)21(15)24-20(26)14-25(19-8-3-4-13-23-19)29(27,28)18-11-9-17(22)10-12-18/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOFWZDZWOEDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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